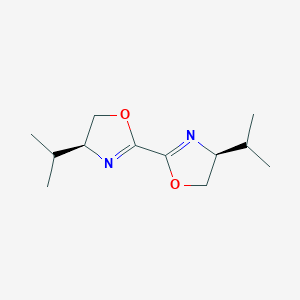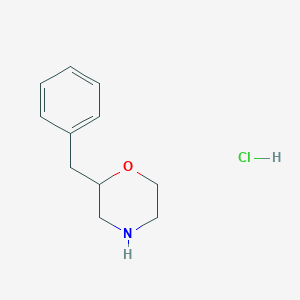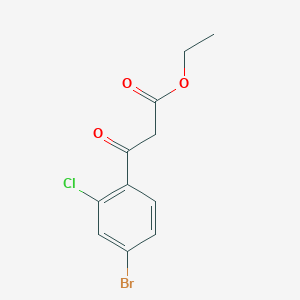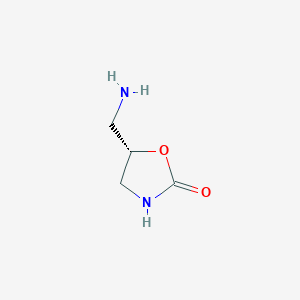
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
概要
説明
“(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a key intermediate in the synthesis of Rivaroxaban . Rivaroxaban is an anticoagulant medication used to treat and prevent blood clots . This compound is also related to amines, which are derivatives of ammonia and are classified based on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
The synthesis of Rivaroxaban involves this novel intermediate. The process includes preparing the novel intermediate and using it to prepare Rivaroxaban . The synthesis process is improved and efficient, providing a better way to prepare Rivaroxaban .科学的研究の応用
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, is highly valued in synthetic organic chemistry and medicinal chemistry. Its five-member ring structure, specifically the 2-oxo-1,3-oxazolidine ring, is crucial in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. The introduction of oxazolidin-2-one-based antibacterial drugs like Linezolid has further elevated the significance of this framework in pharmaceutical research (Zappia et al., 2007).
Stereoselective Synthesis
Enantiomerically pure (5R)- and (5S)-aminomethyl-oxazolidinones with different protecting groups have been synthesized from allyl amine and carbon dioxide. This process highlights the importance of this compound in stereoselective synthesis, which is a fundamental aspect of producing chiral pharmaceutical compounds (Fernández & Muñoz, 2006).
Electrosynthesis in Organic Chemistry
Electrogenerated chiral 4-methoxy-2-oxazolidinones, which include derivatives of this compound, are used as diastereoselective amidoalkylation reagents. This method is crucial for synthesizing β-amino alcohol precursors, β-blockers, and azasugar derivatives, demonstrating the versatility of this compound in various chemical syntheses (Schierle-Arndt et al., 2001).
Enzymatic Synthesis
The enzymatic synthesis of oxazolidin-2-ones, like this compound, is an innovative area of research. Utilizing enzymes for synthesis offers a greener, more sustainable approach to chemical production. This synthesis method, using 2-aminoalcohol and dimethyl carbonate, is significant for its environmentally friendly approach and efficiency (Yadav & Pawar, 2014).
Potential in Anticancer Research
Recent studies have explored the potential of oxazolidin-2-ones in cancer therapy. Certain derivatives have shown promising anticancer activity, particularly against breast and cervical cancer cells, indicating a new avenue for therapeutic applications (Armentano et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. While general safety practices like 5S methodologies can promote a cleaner, safer, and more efficient workplace , the specific safety and hazards of “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” are not detailed in the search results.
将来の方向性
生化学分析
Biochemical Properties
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids, which are the building blocks of proteins . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can influence the structure and function of the proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have protective effects against cellular oxidative stress, which is a significant factor in many diseases . This compound can modulate the activity of certain enzymes and proteins, thereby altering cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to interact with certain peptides, stabilizing their structure and preventing aggregation . These interactions are crucial for maintaining cellular homeostasis and preventing disease progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the application of 5S management in laboratory settings can improve the utilization rate of laboratory space and work time, optimizing the research environment and reducing potential safety hazards . Long-term effects on cellular function have also been observed, indicating the importance of monitoring this compound over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing stress or improving metabolic function . At higher doses, toxic or adverse effects can occur, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it may influence the sulfur metabolism pathway, which is essential for the biosynthesis of sulfur-containing amino acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


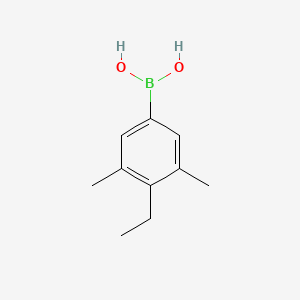
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
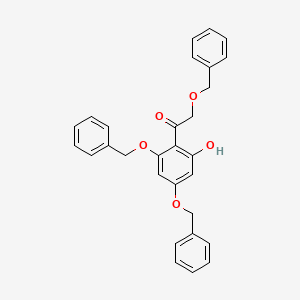

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)

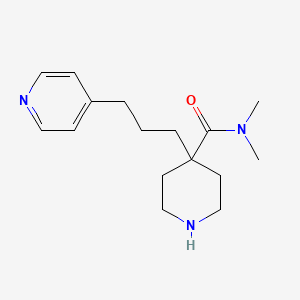


![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
